

Tinengotinib (TT-00420): A Comprehensive Kinase Target Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Tinengotinib** (also known as TT-00420) is an orally active, spectrum-selective small-molecule inhibitor that targets multiple kinases involved in key oncogenic processes.[1][2] Preclinical and clinical studies have demonstrated its activity against various solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma (CCA), and small cell lung cancer (SCLC).[3][4][5] Its mechanism of action involves the simultaneous inhibition of several critical signaling pathways that drive tumor cell proliferation, angiogenesis, and modulate the tumor immune microenvironment.[6][7] This document provides an in-depth technical overview of **Tinengotinib**'s kinase inhibition profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Kinase Inhibition Profile

Biochemical assays have identified a unique, spectrum-selective profile for **Tinengotinib**, demonstrating potent inhibitory activity against kinases crucial for mitosis, angiogenesis, and cell proliferation.[8] The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized below.



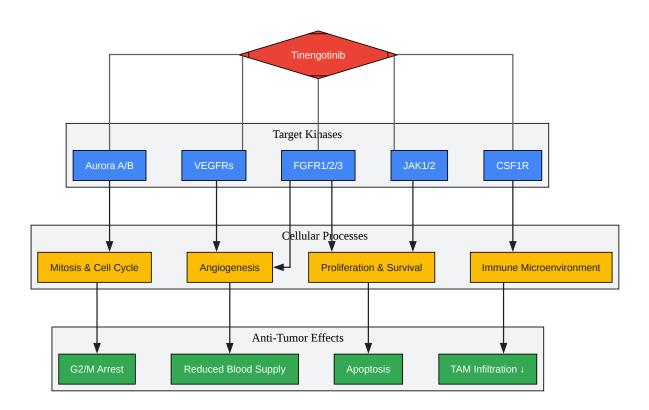
Target Kinase Family	Specific Kinase	IC50 (nM)	Key Oncogenic Role
Aurora Kinases	Aurora A	1.2[1][9]	Mitotic regulation, cell cycle control
Aurora B	3.3[1][9]	Mitotic regulation, cytokinesis	
Fibroblast Growth Factor Receptors (FGFR)	FGFR1	1.5 - 3.5[1]	Cell proliferation, survival, angiogenesis
FGFR2	1.5 - 3.5[1]	Cell proliferation, survival, oncogenic fusions	
FGFR3	1.5 - 3.5[1]	Cell proliferation, survival	_
Vascular Endothelial Growth Factor Receptors (VEGFR)	VEGFRs	Not specified	Angiogenesis, vascular permeability
Janus Kinases (JAK)	JAK1	Not specified	Cytokine signaling, immune response
JAK2	Not specified	Cytokine signaling, hematopoiesis	
Colony-Stimulating Factor 1 Receptor (CSF1R)	CSF1R	Not specified	Macrophage differentiation and survival
Rearranged during Transfection (RET)	RET	Not specified	Cell growth, differentiation, survival

Core Signaling Pathways and Mechanism of Action

Tinengotinib exerts its anti-tumor effects by concurrently blocking several signaling cascades. Its multi-targeted nature allows it to disrupt multiple facets of tumor biology.



The primary mechanism of action for **Tinengotinib** involves the inhibition of Aurora kinases, which is crucial for its anti-proliferative effects, while its impact on other pathways contributes to its overall potency and activity.[10][11]



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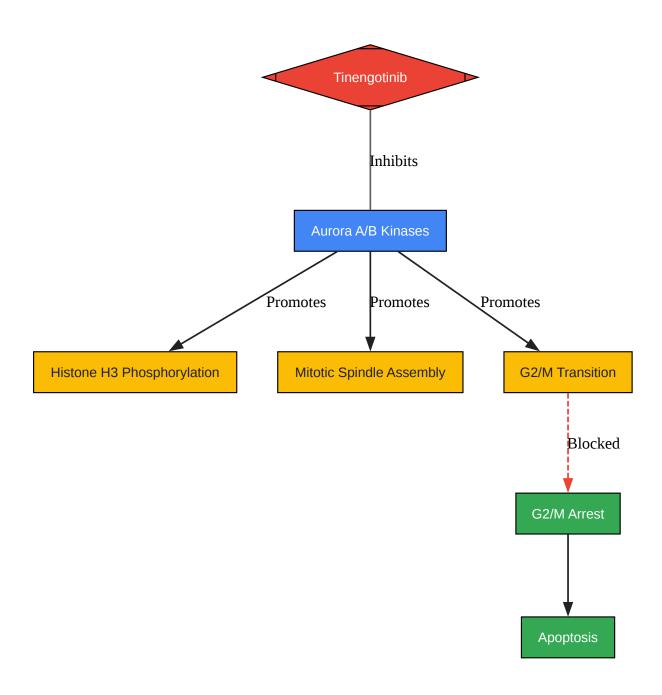
Caption: Overview of **Tinengotinib**'s multi-targeted mechanism of action.

Inhibition of Aurora Kinase and Cell Cycle Progression

A predominant mechanism of **Tinengotinib** is the potent inhibition of Aurora A and Aurora B kinases.[10] These are critical serine/threonine kinases that regulate multiple phases of mitosis.



Inhibition of Aurora kinases by **Tinengotinib** disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] This is evidenced by decreased phosphorylation of the downstream Aurora kinase substrate, Histone H3.[8]



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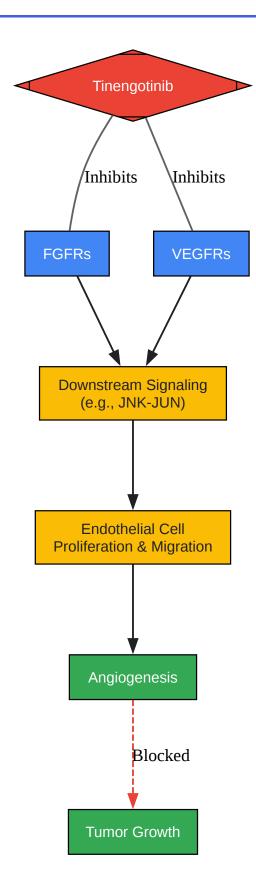


Caption: **Tinengotinib**'s inhibition of the Aurora kinase pathway.

Inhibition of Angiogenesis via FGFR and VEGFR Signaling

Tinengotinib targets key tyrosine kinase receptors responsible for angiogenesis—the formation of new blood vessels essential for tumor growth.[12] By inhibiting both Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), **Tinengotinib** disrupts downstream signaling pathways, leading to reduced tumor vascularization.[7][8][12] This dual inhibition can starve tumors of essential nutrients and oxygen.[12] The drug has shown particular potency against cancers with FGFR alterations, including fusions, rearrangements, and acquired resistance mutations.[3][6][13]





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Caption: Tinengotinib's anti-angiogenic mechanism via FGFR/VEGFR.



Experimental Protocols

The characterization of **Tinengotinib**'s kinase profile and cellular effects has been achieved through a series of standardized biochemical and cell-based assays.

Kinase Inhibition Assays

The inhibitory activity of **Tinengotinib** against a broad panel of human protein kinases was determined to identify its targets and quantify its potency.[8]

- Objective: To determine the IC50 values of **Tinengotinib** against specific kinases.
- Methodology: A variety of assay formats were employed, including Mobility Shift Assay, ADP-Glo Luminescent Assay, Lance Ultra Assay, or Latha Screen Assay, depending on the specific kinase.[8]
 - Initial Screening: Tinengotinib was first screened at a concentration of 500 nmol/L to assess its inhibitory activity on a wide range of prototypic human kinases.[8]
 - IC50 Determination: For kinases showing a high rate of inhibition in the initial screen, full
 IC50 curves were generated.[8]
 - Compound Dilution: A 3-fold serial dilution of **Tinengotinib** was prepared, typically starting from a concentration of 3 μmol/L.[8]
 - Assay Conditions: All assays were performed with the ATP concentration set at its Michaelis constant (Km) value for each respective kinase to ensure physiologically relevant results.[8]
 - Data Analysis: The resulting data were plotted, and IC50 values were calculated using non-linear regression analysis.

Cellular Viability and Proliferation Assays

These assays measure the effect of **Tinengotinib** on the growth and survival of cancer cell lines.

• Objective: To assess the anti-proliferative effect of **Tinengotinib** on cancer cells.



- Methodology:[10][14]
 - Cell Culture: Cancer cell lines (e.g., TNBC subtypes) were seeded in multi-well plates and allowed to adhere overnight.[10]
 - Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of **Tinengotinib** or a vehicle control (DMSO).[10]
 - Incubation: Cells were incubated for a defined period, typically 72 hours for TNBC cells or up to 144 hours for other cell types.[8][10]
 - Viability Measurement: Cell viability was quantified using either the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels, or the Cell Counting Kit-8 (CCK-8) assay.[10]

General Experimental Workflow

A typical workflow for evaluating a kinase inhibitor like **Tinengotinib** involves progressing from biochemical assays to cell-based functional assays and finally to in vivo models.



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Caption: A generalized workflow for preclinical evaluation of **Tinengotinib**.

Conclusion

Tinengotinib is a spectrum-selective kinase inhibitor with a well-defined target profile that includes potent, low-nanomolar inhibition of Aurora, FGFR, and VEGFR kinases.[1][9] Its multi-targeted mechanism allows it to simultaneously disrupt cell cycle progression, tumor angiogenesis, and other key oncogenic signaling pathways. This combinatorial inhibitory profile



provides a strong rationale for its continued development in treating various solid tumors, particularly those with alterations in its target pathways.[3][10]

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